molecular formula C9H11BF3KO2 B6185494 potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide CAS No. 1632070-93-9

potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide

Cat. No. B6185494
CAS RN: 1632070-93-9
M. Wt: 258.1
InChI Key:
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Description

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide (K[(3,5-DMTP)MTFB]) is an organoboron compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid that can be synthesized in the laboratory. K[(3,5-DMTP)MTFB] has a wide range of biochemical and physiological effects, as well as several advantages and limitations for laboratory experiments. In

Scientific Research Applications

K[(3,5-DMTP)MTFB] has been used in a variety of scientific research applications, including catalysis, organic synthesis, and biochemistry. In catalysis, K[(3,5-DMTP)MTFB] has been used to catalyze the hydrolysis of esters, the oxidation of alcohols, and the hydrolysis of amides. In organic synthesis, K[(3,5-DMTP)MTFB] has been used to synthesize a variety of organic compounds, including amides, lactones, and heterocyclic compounds. In biochemistry, K[(3,5-DMTP)MTFB] has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

K[(3,5-DMTP)MTFB] is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze reactions. In addition, K[(3,5-DMTP)MTFB] can form hydrogen bonds with other molecules, which can influence the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
K[(3,5-DMTP)MTFB] has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that K[(3,5-DMTP)MTFB] can inhibit the activity of enzymes, such as phosphatases, proteases, and kinases. In vivo studies have shown that K[(3,5-DMTP)MTFB] can modulate the activity of proteins involved in signal transduction pathways, such as G-proteins and receptor tyrosine kinases. In addition, K[(3,5-DMTP)MTFB] has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

K[(3,5-DMTP)MTFB] has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its wide range of biochemical and physiological effects make it a useful tool for studying a variety of biological processes. However, K[(3,5-DMTP)MTFB] also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its effects can vary depending on the concentration and the pH of the solution.

Future Directions

K[(3,5-DMTP)MTFB] has a wide range of potential future applications. It could be used to study the structure and function of enzymes and other proteins, as well as to develop new catalysts for organic synthesis. In addition, its anti-inflammatory and anti-oxidant properties could be explored for potential therapeutic applications. Finally, K[(3,5-DMTP)MTFB] could be used to develop new methods for drug delivery, as well as to study the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

K[(3,5-DMTP)MTFB] can be synthesized using a two-step process. First, 3,5-dimethoxyphenylmethyltrifluoroborate is reacted with potassium hydroxide in methanol. This reaction yields a potassium salt of 3,5-dimethoxyphenylmethyltrifluoroborate. The second step involves the reaction of the potassium salt with trimethylborate in methanol, which yields K[(3,5-DMTP)MTFB].

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide involves the reaction of 3,5-dimethoxybenzyl chloride with potassium trifluoroboride followed by treatment with potassium hydroxide.", "Starting Materials": [ "3,5-dimethoxybenzyl chloride", "potassium trifluoroboride", "potassium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "To a solution of 3,5-dimethoxybenzyl chloride (1.0 g, 5.2 mmol) in diethyl ether (20 mL) at 0°C, add potassium trifluoroboride (1.5 g, 15.6 mmol) in portions over 10 minutes.", "Stir the reaction mixture at 0°C for 1 hour.", "Add methanol (10 mL) to the reaction mixture and stir for 10 minutes.", "Add potassium hydroxide (1.0 g, 17.7 mmol) to the reaction mixture and stir for 1 hour at room temperature.", "Filter the reaction mixture and wash the solid with diethyl ether.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from methanol to obtain potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide as a white solid (yield: 70%)." ] }

CAS RN

1632070-93-9

Product Name

potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide

Molecular Formula

C9H11BF3KO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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